7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
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Properties
IUPAC Name |
7-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-11-18(25)23-16(13-26-19(23)20-14)12-17(24)22-9-7-21(8-10-22)15-5-3-2-4-6-15/h2-6,11,16H,7-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCTUDJOJORABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including a thiazolo-pyrimidine framework and a phenylpiperazine moiety, suggest possible interactions with various biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties:
- Molecular Weight : 318.40 g/mol
- Molecular Formula : C15H18N4O2S
- Functional Groups : Thiazole, pyrimidine, carbonyl, and piperazine.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity :
-
Neuropharmacological Effects :
- The presence of the phenylpiperazine group indicates potential interactions with neurotransmitter systems, particularly serotonin receptors. This could lead to applications in treating neurological disorders .
- Antimicrobial Properties :
Case Studies
- Antitumor Activity
| Cell Line | GI50 (µM) |
|---|---|
| MES-SA | 0.25 |
| HCT15 | 0.30 |
| CAPAN-1 | 0.50 |
- Kinase Inhibition
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the piperazine and thiazole moieties significantly affect the biological activity of the compound. For instance:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Compound A | Structure A | Anticancer properties |
| Compound B | Structure B | Antimicrobial activity |
Preparation Methods
Ketoethylation via Alkylation
A bromoethyl ketone derivative is introduced using α-bromination with N-bromosuccinimide (NBS) in acetonitrile, as demonstrated in analogous thiazolo[3,2-a]pyrimidine syntheses. The brominated intermediate is then subjected to nucleophilic substitution with acetylacetone to install the ketoethyl group.
Reaction Conditions
Reductive Amination with 4-Phenylpiperazine
The keto group undergoes reductive amination with 4-phenylpiperazine using sodium cyanoborohydride (NaBH3CN) in methanol. This step is adapted from methodologies for functionalizing heterocycles with amine-containing side chains.
Reaction Conditions
- Stirring the ketoethyl intermediate (1 mmol) with 4-phenylpiperazine (1.2 mmol) and NaBH3CN (1.5 mmol) in methanol at room temperature for 12 hours.
- Purification via column chromatography (silica gel, ethyl acetate:hexane = 3:7) yields the final product.
Spectroscopic Characterization and Analytical Data
The synthesized compound is validated using NMR, IR, and mass spectrometry:
1H NMR (400 MHz, DMSO-d6) :
- δ 7.28–7.35 (m, 5H, Ar-H), 4.21 (s, 2H, CH2CO), 3.72–3.85 (m, 8H, piperazine-H), 2.41 (s, 3H, CH3), 2.12 (s, 3H, pyrimidine-CH3).
IR (KBr) :
MS (ESI) :
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one?
- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. For example, similar thiazolo[3,2-a]pyrimidine derivatives are synthesized via refluxing precursors (e.g., substituted pyrimidines) with reagents like chloroacetic acid and aldehydes in acetic acid/anhydride mixtures. Sodium acetate is often used as a catalyst, followed by recrystallization from ethyl acetate/ethanol (3:2) to achieve >75% yield and purity >98% . Optimization may require adjusting reaction time (8–10 hours), temperature (reflux conditions), and stoichiometric ratios of intermediates.
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related compounds, monoclinic systems (e.g., space group P2₁/n) with unit cell parameters a = 9.3230 Å, b = 10.170 Å, c = 21.862 Å, and β = 96.33° have been reported. Hydrogen bonding networks (C–H···O) and conformational puckering of the thiazolo-pyrimidine core (deviation ~0.224 Å from planar geometry) are analyzed using refinement software like SHELX. Hydrogen atoms are modeled in riding positions with isotropic displacement parameters .
Q. What spectroscopic techniques confirm the compound's structural integrity?
- Methodological Answer : A combination of H/C NMR, IR, and high-resolution mass spectrometry (HRMS) is used. For example:
- NMR : Aromatic protons appear at δ 7.2–8.1 ppm, while methyl groups resonate at δ 2.3–2.6 ppm.
- IR : Stretching vibrations for C=O (1680–1720 cm) and C=S (1250–1300 cm) confirm key functional groups.
- HRMS : Molecular ion peaks ([M+H]) are matched with theoretical values (e.g., m/z 422.46 for CHFNOS) .
Advanced Research Questions
Q. How to analyze the stereochemistry and conformational dynamics of the thiazolo[3,2-a]pyrimidine core?
- Methodological Answer : Combine SC-XRD with density functional theory (DFT) calculations. X-ray data reveal non-planar boat conformations in the pyrimidine ring (deviation ~0.224 Å) and dihedral angles (e.g., 80.94° between fused rings). DFT simulations (e.g., B3LYP/6-311G**) can predict energy barriers for ring puckering and validate experimental torsion angles .
Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., piperazine, thiazolidinone). For example:
- Replace the 4-phenylpiperazine group with 4-ethylpiperazine to assess changes in receptor binding.
- Use in vitro assays (e.g., antimicrobial MIC, kinase inhibition) to compare activity trends. Control for purity (HPLC ≥95%) and solvent effects (DMSO vs. aqueous buffers) .
Q. How to design experiments to assess the compound's pharmacokinetic (PK) properties?
- Methodological Answer :
- Solubility : Measure logP values using shake-flask methods (e.g., octanol/water partitioning).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- In Vivo PK : Administer intravenously/orally to rodents and collect plasma samples at intervals (0–24 h) for bioavailability calculations .
Q. How can computational modeling predict the compound's binding affinity to target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS). For example:
- Dock the compound into the ATP-binding site of a kinase (PDB: 3PP0) to estimate binding energy (ΔG ~ -9.5 kcal/mol).
- Run 100-ns MD simulations to assess stability of ligand-protein interactions (RMSD < 2.0 Å) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Key challenges include:
- Byproduct Formation : Monitor intermediates via TLC/HPLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to pyrimidine).
- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethyl acetate/ethanol).
- Yield Optimization : Pilot-scale reactions (1–10 mol) may require pressurized reactors to maintain reflux efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
